Home > Products > Building Blocks P20347 > N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride
N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride - 1269104-88-2

N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride

Catalog Number: EVT-1663394
CAS Number: 1269104-88-2
Molecular Formula: C13H16ClN3
Molecular Weight: 249.74 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride is a chemical compound categorized as a cyclopropylamine derivative. This compound has gained attention in medicinal chemistry due to its potential applications in inhibiting specific enzymes, notably lysine-specific demethylase 1 (LSD1), which is implicated in various diseases, including cancer and neurodegenerative disorders. The compound's unique structure allows for selective interactions with biological targets, making it a candidate for further research and development.

Source

This compound can be synthesized through various chemical methods, and its synthesis has been documented in several patents and scientific articles. Notably, the compound is listed under the CAS Number 1269104-88-2, which facilitates its identification in chemical databases and regulatory frameworks .

Classification

N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride falls under the classification of organic compounds, specifically within the category of amines and heterocyclic compounds due to the presence of the pyrazole ring. Its specific structural features categorize it as a cyclopropylamine, which is significant in medicinal chemistry for its biological activity.

Synthesis Analysis

Methods

The synthesis of N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride typically involves the following steps:

  1. Preparation of Starting Materials: The synthesis begins with 1-phenyl-1H-pyrazole, which serves as a key precursor.
  2. Formation of Cyclopropanamine: Cyclopropanamine can be synthesized through cyclization reactions involving appropriate amines and cyclic precursors.
  3. Methylation: The pyrazole moiety is then methylated to introduce the N-(methyl) group.
  4. Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by reacting the base form of the compound with hydrochloric acid.

Technical Details

The reaction conditions often include solvents such as dichloromethane or pyridine, and reagents such as sodium triacetoxyborohydride for reduction steps. Purification techniques like column chromatography are commonly employed to isolate the desired product .

Molecular Structure Analysis

Structure

The molecular structure of N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride includes:

  • A cyclopropanamine core featuring three carbon atoms arranged in a triangular configuration.
  • A pyrazole ring, which is a five-membered ring containing two nitrogen atoms.

The molecular formula can be represented as C12_{12}H15_{15}ClN2_{2}, indicating the presence of carbon, hydrogen, chlorine, and nitrogen atoms.

Data

The compound's molecular weight is approximately 224.72 g/mol. The specific structural representation can be visualized using chemical drawing software or databases that provide 3D structural data.

Chemical Reactions Analysis

Reactions

N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride can undergo several chemical reactions:

  1. Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with electrophiles.
  2. Reduction Reactions: The pyrazole ring may undergo reductions under certain conditions, potentially altering its biological activity.
  3. Acid-base Reactions: As a hydrochloride salt, it can interact with bases to regenerate the free amine form.

Technical Details

The stability of this compound under various pH conditions makes it suitable for biological assays and further functionalization .

Mechanism of Action

Process

The primary mechanism of action for N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride involves its role as an inhibitor of lysine-specific demethylase 1 (LSD1). LSD1 plays a crucial role in epigenetic regulation by demethylating lysine residues on histones, impacting gene expression.

Data

Inhibition studies have shown that this compound can effectively reduce LSD1 activity, leading to alterations in gene expression profiles associated with cancer cell proliferation and survival. Quantitative assays often reveal IC50_{50} values indicating effective concentrations for inhibition .

Physical and Chemical Properties Analysis

Physical Properties

N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride appears as a colorless to pale yellow oil or solid depending on its form. It is soluble in polar solvents like water and methanol but less so in nonpolar solvents.

Chemical Properties

The compound exhibits basic properties due to the presence of the amine group, allowing it to form salts with acids. Its stability under various environmental conditions contributes to its suitability for pharmaceutical applications.

Relevant data includes:

  • Melting point: Data not specified but typically ranges from room temperature to moderate heat.
  • Solubility: Soluble in water and common organic solvents.
Applications

N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing new inhibitors targeting LSD1 for cancer therapy.
  2. Biochemical Research: Used in studies investigating epigenetic regulation mechanisms.
  3. Drug Development: Potential formulation into therapeutic agents aimed at treating diseases associated with dysregulated gene expression.
Introduction to N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine Hydrochloride in Academic Research

Historical Context and Rationale for Development

N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride emerged as a structurally novel compound in early 21st-century medicinal chemistry, driven by the search for biologically active scaffolds targeting allosteric sites in transmembrane proteins. Its core structure combines a phenylpyrazole motif – recognized for metabolic stability and π-stacking capabilities – with a cyclopropylamine group offering conformational restraint and potential hydrogen-bonding interactions. This hybrid architecture was strategically designed to overcome limitations of existing ion channel modulators, particularly those targeting the cystic fibrosis transmembrane conductance regulator (CFTR), which suffered from poor solubility, bioavailability, and off-target effects [3]. The hydrochloride salt form (CAS 1269104-88-2) was developed to enhance crystallinity and dissolution properties, facilitating pharmacological testing [1] [2].

The compound's development coincided with breakthroughs in structural biology, particularly cryo-EM determinations of CFTR complexes with potentiators like ivacaftor (PDB: 6O2P). These structures revealed a shallow membrane-exposed allosteric pocket with residues S308, Y304, F312, and F931 identified as critical interaction points. Molecular modeling suggested the phenylpyrazole moiety could engage in π-π stacking with F931, while the protonated cyclopropylamine might form electrostatic interactions with T304 backbone carbonyls [3]. This rational design approach aimed to circumvent ivacaftor's drawbacks (cLogP=5.6, solubility <0.05 μg/mL) by optimizing for lower hydrophobicity while maintaining nanomolar affinity [3].

Table 1: Molecular Identity of N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine Hydrochloride

PropertyIdentifier
Systematic NameN-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride
CAS Registry Number1269104-88-2 (237435-49-3 alternative)
Molecular FormulaC₁₃H₁₆ClN₃
Molecular Weight249.74 g/mol
Canonical SMILESCl.c1ccc(-n2cc(CNC3CC3)cn2)cc1
InChIKeyQIXNJTHWYNFIKO-UHFFFAOYSA-N
XLogP~2.1 (Predicted)
Hydrogen Bond Donors1 (protonated amine)
Hydrogen Bond Acceptors3 (pyrazole N, amine N, Cl⁻)

Theoretical Frameworks Underlying Molecular Design

The molecular architecture of N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride embodies three key theoretical frameworks in modern drug design:

  • Conformational Restriction Theory: Incorporation of the cyclopropyl ring (bond angles ~60°) imposes significant torsional strain on the methylamine linker, reducing rotational freedom and pre-organizing the molecule for optimal target engagement. This approach increases binding affinity per the thermodynamic principle of ΔG = ΔH - TΔS, where reduced entropy (ΔS) upon binding enhances Gibbs free energy changes [5] [9]. Compared to linear alkylamines, the cyclopropyl analog exhibits ~10-fold higher potency in CFTR potentiation due to this entropic advantage [3].

  • Membrane Accessibility Modeling: The compound's calculated cLogP of ~2.5 positions it within the optimal range (1-3) for membrane-embedded targets. Molecular dynamics simulations predicted favorable partitioning into lipid bilayers, with the phenylpyrazole moiety anchoring at the lipid-water interface while the cyclopropylamine extends toward the transmembrane allosteric site. This design overcomes the limitation of ivacaftor (cLogP=5.6), which exhibits excessive membrane retention [3].

  • Fragment-Based Drug Design (FBDD): The molecule can be deconstructed into three pharmacophoric fragments:

  • The 1-phenyl-1H-pyrazole acts as a hydrophobic anchor
  • The methylene linker provides torsional flexibility
  • The cyclopropylamine serves as a polarized interaction elementScreening of fragment libraries confirmed the individual contributions: phenylpyrazole fragment showed μM affinity, while cyclopropylamine alone displayed no activity. The synergistic combination achieved nM potency, exemplifying FBDD principles [3] [9].

Table 2: Computational Docking Results for CFTR Potentiation

ParameterValueSignificance
Docking Score (ΔG)-9.2 kcal/molHigh-affinity binding predicted
EC₅₀ (Electrophysiology)2.2 ± 0.6 μMMid-nanomolar functional potency
Key Residue Interactionsπ-π: F931, H-bond: Y304, S308Matches ivacaftor binding pharmacophore
Membrane Partitioning3.2 (PC/water)Favorable for membrane-embedded target
Tanimoto Coefficient vs. Ivacaftor0.21Chemically distinct scaffold

The compound's discovery was enabled by ultra-large library docking (ULLD) of ~155 million drug-like molecules (MW 300-350 Da; logP ≤ 3.5) from the ZINC database against the CFTR/ivacaftor cryo-EM structure. This computational approach sampled over 63 billion complexes, identifying the title compound as a top-ranked hit due to its complementary interactions with the allosteric pocket. Subsequent electrophysiological validation confirmed a 2.2-fold increase in macroscopic currents at 5 μM concentration, comparable to clinical benchmark GLPG1837 [3].

The molecular design further exploited isosteric replacement principles, where the cyclopropyl group serves as a bioisostere for tert-butyl groups found in earlier potentiators. This substitution reduced steric bulk while maintaining van der Waals contacts with the hydrophobic subpocket (F312, F931), demonstrating how classical medicinal chemistry strategies integrate with structural biology [3] [5]. The protonatable amine at physiological pH allows salt formation (hence hydrochloride) to improve aqueous solubility for in vitro assays, a critical advancement over existing potentiators like ivacaftor which required DMSO concentrations >1% for testing, complicating biological interpretation [2] [3].

Properties

CAS Number

1269104-88-2

Product Name

N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride

IUPAC Name

N-[(1-phenylpyrazol-4-yl)methyl]cyclopropanamine;hydrochloride

Molecular Formula

C13H16ClN3

Molecular Weight

249.74 g/mol

InChI

InChI=1S/C13H15N3.ClH/c1-2-4-13(5-3-1)16-10-11(9-15-16)8-14-12-6-7-12;/h1-5,9-10,12,14H,6-8H2;1H

InChI Key

QIXNJTHWYNFIKO-UHFFFAOYSA-N

SMILES

C1CC1NCC2=CN(N=C2)C3=CC=CC=C3.Cl

Canonical SMILES

C1CC1NCC2=CN(N=C2)C3=CC=CC=C3.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.